molecular formula C21H15Cl2N3O2S2 B2962335 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide CAS No. 1252864-29-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2962335
CAS No.: 1252864-29-1
M. Wt: 476.39
InChI Key: JGTXYSSWLBQGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15Cl2N3O2S2 and its molecular weight is 476.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Studies

The compounds related to 2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide have been explored for their molecular structures. Studies have shown that these molecules tend to have a folded conformation, where the pyrimidine ring is inclined to the benzene ring at specific angles. This structural understanding is crucial in the field of crystallography and molecular design (Subasri et al., 2017).

Inhibitors in Cancer Research

These compounds have been extensively studied as potential inhibitors in cancer research. Specifically, their role as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors makes them valuable in the development of antitumor agents. One study demonstrated the potency of a similar compound as the most potent dual inhibitor of human TS and DHFR known to date (Gangjee et al., 2008).

Anticancer Activity

The analogs of 2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide have been synthesized and tested for anticancer activity. Some of these compounds have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential in cancer treatment (Horishny et al., 2021).

Synthesis and Evaluation for Antitumor Activity

These compounds have also been synthesized and evaluated for their antitumor activity. The majority of the newly synthesized compounds displayed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Thymidylate Synthase Inhibitors

A series of these compounds were designed as potential thymidylate synthase (TS) inhibitors, with implications in antitumor and antibacterial therapies. This highlights their versatility and potential in addressing various types of diseases (Gangjee et al., 2004).

Antimicrobial Agents

In addition to cancer research, these compounds have been synthesized as antimicrobial agents, demonstrating the broad spectrum of their potential applications (Hossan et al., 2012).

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S2/c22-15-7-6-14(10-16(15)23)24-18(27)12-30-21-25-17-8-9-29-19(17)20(28)26(21)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTXYSSWLBQGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.